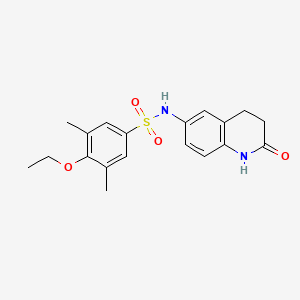

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-25-19-12(2)9-16(10-13(19)3)26(23,24)21-15-6-7-17-14(11-15)5-8-18(22)20-17/h6-7,9-11,21H,4-5,8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVLWEHBKZRDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and ethoxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzene sulfonamide group or the tetrahydroquinolin core. Below is a detailed comparison:

Core Scaffold Modifications

- 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (): Key Difference: The ethoxy group in the target compound is replaced by a methoxy group, and the tetrahydroquinolin core includes a 1-propyl substitution. The 1-propyl substitution may alter conformational flexibility or steric interactions with biological targets.

- 2-oxoindoline derivatives (): Examples: Compounds 2, 18, and 15 feature indoline-2-one cores with varied substituents (e.g., phenethyl, naphthyl, or triazolyl groups). Comparison: The tetrahydroquinolin scaffold in the target compound offers a larger hydrophobic surface compared to indoline derivatives, which could enhance binding to hydrophobic pockets in enzymes. However, indoline derivatives with electron-withdrawing groups (e.g., 2-T, IK) exhibit stronger hydrogen-bond acceptor capacity .

Sulfonamide Group Variations

- N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): Key Difference: Replaces the benzene sulfonamide with a thiazole-oxazole-carboxamide system.

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 342.44 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the tetrahydroquinoline core followed by sulfonamide formation.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling pathways .

Table 1: COX Inhibition Activity of Related Compounds

| Compound Name | COX Inhibition (%) at 20 μM |

|---|---|

| Compound A | 47.1 |

| Compound B | 55.0 |

| 4-Ethoxy... | TBD |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies suggest that sulfonamides can exhibit broad-spectrum antimicrobial effects by interfering with bacterial folate synthesis pathways. This mechanism is particularly relevant for treating infections caused by resistant strains.

Anticancer Potential

Research has demonstrated that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The tetrahydroquinoline structure is believed to enhance these effects through various molecular interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Cellular Uptake : The ethoxy and sulfonamide groups facilitate cellular uptake and interaction with target proteins.

- Molecular Interactions : The presence of the tetrahydroquinoline moiety allows for favorable interactions with biomolecules such as DNA and proteins.

Case Studies

A notable study investigated the effects of related sulfonamide compounds on inflammation in animal models. The results indicated significant reductions in inflammatory markers and pain responses when treated with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.